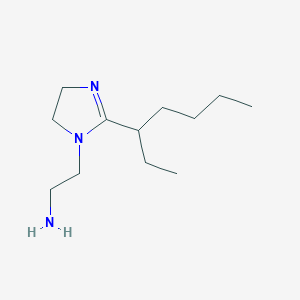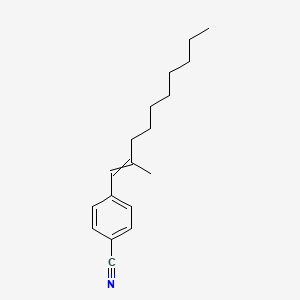![molecular formula C12H14O B14508871 [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol CAS No. 64122-24-3](/img/structure/B14508871.png)
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is an organic compound with a unique structure that includes a phenyl ring substituted with two methyl groups, a propynyl group, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol typically involves the alkylation of a phenyl ring followed by the introduction of a propynyl group and a methanol group. One common method involves the reaction of 2,6-dimethylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The propynyl group can be reduced to form a propyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)benzaldehyde.
Reduction: Formation of 2,6-dimethyl-4-(propyl)phenylmethanol.
Substitution: Formation of 2,6-dimethyl-4-(prop-2-yn-1-yl)phenyl chloride.
科学的研究の応用
Chemistry
In chemistry, [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and propynyl groups. It may also serve as a model compound for understanding the interactions of similar molecules with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as a building block for the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
作用機序
The mechanism of action of [2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the propynyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethylphenol: Lacks the propynyl and methanol groups.
4-(Prop-2-yn-1-yl)phenol: Lacks the dimethyl groups.
2,6-Dimethyl-4-(prop-2-yn-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol is unique due to the combination of its functional groups. The presence of both the hydroxyl and propynyl groups allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds and make it a valuable molecule for scientific research and industrial applications.
特性
CAS番号 |
64122-24-3 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
(2,6-dimethyl-4-prop-2-ynylphenyl)methanol |
InChI |
InChI=1S/C12H14O/c1-4-5-11-6-9(2)12(8-13)10(3)7-11/h1,6-7,13H,5,8H2,2-3H3 |
InChIキー |
XIDLJSLJCYRXGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CO)C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
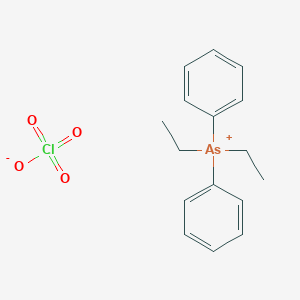

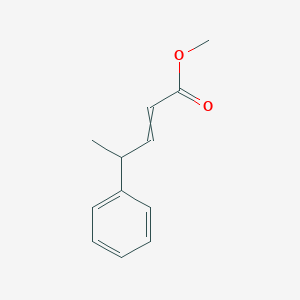
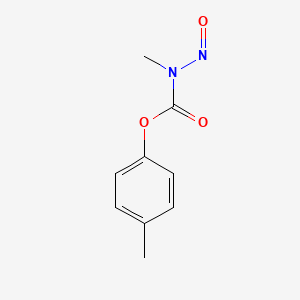
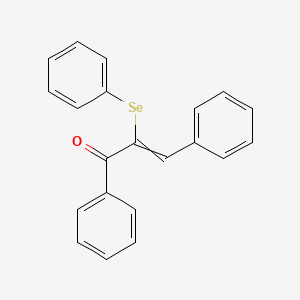
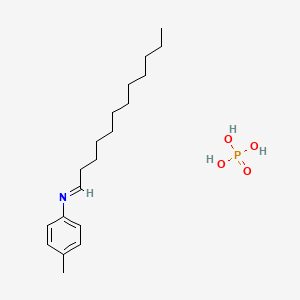
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
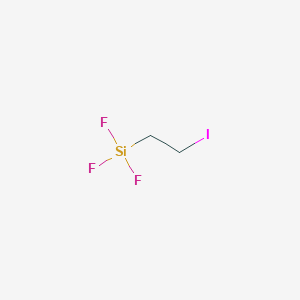
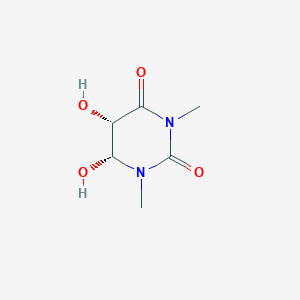
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
